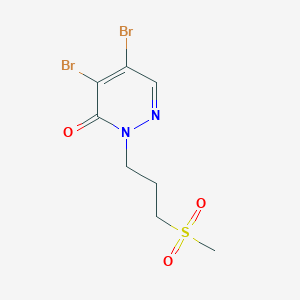
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one, also known as MQPA, is a synthetic organic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mechanism of Action
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one exerts its inhibitory effects on enzymes through the formation of a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to inhibition of its activity. The exact mechanism of action of 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one on cancer cells is not fully understood, but it is believed to involve the induction of apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one has been found to exhibit various biochemical and physiological effects. It has been found to inhibit blood coagulation and fibrinolysis, leading to anticoagulant effects. It has also been found to exhibit cytotoxic effects on cancer cells, leading to potential anticancer effects. However, the exact biochemical and physiological effects of 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one on various biological systems are not fully understood and require further research.
Advantages and Limitations for Lab Experiments
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. It has also been extensively studied, making it a well-characterized compound. However, there are also limitations to its use in lab experiments. Its inhibitory effects on enzymes can lead to unwanted effects on biological systems, making it necessary to carefully control the concentration and exposure time of 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one in experiments.
Future Directions
There are several future directions for the research on 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one. One potential application is the development of anticoagulant drugs. 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one has been found to exhibit potent inhibitory effects on various enzymes involved in blood coagulation and fibrinolysis, making it a potential candidate for the development of anticoagulant drugs. Another potential application is the development of anticancer drugs. 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs. Further research is needed to fully understand the mechanism of action of 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one on various biological systems and to explore its potential applications in scientific research.
Synthesis Methods
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one can be synthesized through a multistep process involving the reaction of 4-chloroquinoline with morpholine and subsequent reaction with 3-aminopropiophenone. The final product is obtained through purification by column chromatography and recrystallization.
Scientific Research Applications
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory effects on various enzymes such as thrombin, trypsin, and factor Xa. These enzymes play a crucial role in blood coagulation and fibrinolysis, making 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one a potential candidate for the development of anticoagulant drugs. 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one has also been studied for its potential applications in cancer research. It has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
1-morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(19-9-11-21-12-10-19)6-8-18-15-5-7-17-14-4-2-1-3-13(14)15/h1-5,7H,6,8-12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKKLZCUQHHCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCNC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea](/img/structure/B6647404.png)

![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6647413.png)

![N-(4,5-dimethyl-1H-pyrazol-3-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6647423.png)

![2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol](/img/structure/B6647446.png)


![2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole](/img/structure/B6647468.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]thian-4-amine](/img/structure/B6647475.png)
![3-[[2-(1-Methylpiperidin-4-yl)ethylamino]methyl]benzamide](/img/structure/B6647480.png)
![N-[(1-propan-2-ylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B6647494.png)
![1-Cyclopropyl-3-[(3-methyloxetan-3-yl)methyl]urea](/img/structure/B6647515.png)